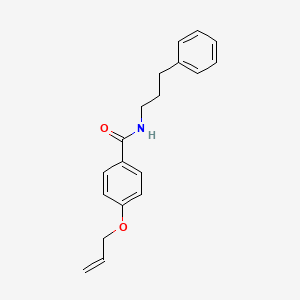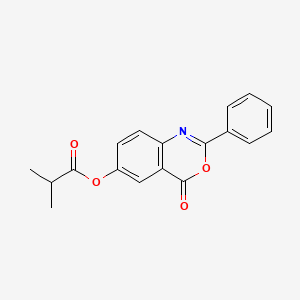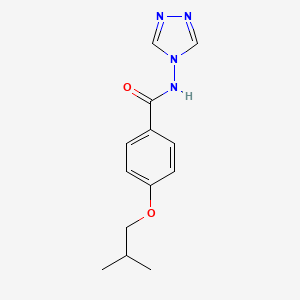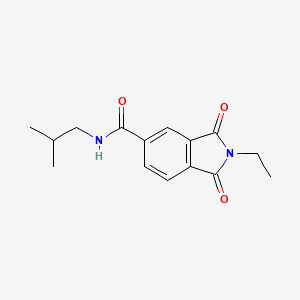
4-(allyloxy)-N-(3-phenylpropyl)benzamide
説明
4-(allyloxy)-N-(3-phenylpropyl)benzamide, also known as APB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
4-(allyloxy)-N-(3-phenylpropyl)benzamide has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a tool to study the function of G-protein-coupled receptors (GPCRs) and their downstream signaling pathways. This compound has also been used to investigate the role of GPCRs in the regulation of dopamine release and the development of addiction.
In pharmacology, this compound has been used to study the effects of GPCR ligands on the activity of ion channels and the regulation of intracellular calcium levels. This compound has also been used to investigate the role of GPCRs in the development of cardiovascular diseases and cancer.
In toxicology, this compound has been used to study the toxicity of GPCR ligands and their potential adverse effects on human health. This compound has also been used to investigate the mechanisms of drug-induced liver injury and the development of drug resistance.
作用機序
4-(allyloxy)-N-(3-phenylpropyl)benzamide acts as a selective agonist for the GPCR known as GPR40. GPR40 is a receptor that is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. This compound binds to GPR40 and activates downstream signaling pathways, leading to the release of insulin from pancreatic beta cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on insulin secretion in vitro and in vivo. In vitro studies have demonstrated that this compound can increase insulin secretion from pancreatic beta cells by up to 200%. In vivo studies have shown that this compound can improve glucose tolerance and increase insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
4-(allyloxy)-N-(3-phenylpropyl)benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity for GPR40. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For the study of 4-(allyloxy)-N-(3-phenylpropyl)benzamide include the development of novel GPR40 agonists, investigation of the role of GPR40 in other physiological processes, and exploration of potential therapeutic applications.
特性
IUPAC Name |
N-(3-phenylpropyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-15-22-18-12-10-17(11-13-18)19(21)20-14-6-9-16-7-4-3-5-8-16/h2-5,7-8,10-13H,1,6,9,14-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIUOKJTYZFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404269.png)
![1-methyl-4-[4-(phenylthio)butyl]piperazine hydrochloride](/img/structure/B4404277.png)
![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4404290.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4404296.png)
![3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)
![1-{4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404320.png)

![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)


![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)

![5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)